5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8809583
InChI: InChI=1S/C18H18ClN3O2S/c19-12-5-3-11(4-6-12)14-10-25-18(21-14)16-15(23)9-22(17(16)20)8-13-2-1-7-24-13/h3-6,10,13,20,23H,1-2,7-9H2
SMILES: C1CC(OC1)CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O
Molecular Formula: C18H18ClN3O2S
Molecular Weight: 375.9 g/mol

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one

CAS No.:

Cat. No.: VC8809583

Molecular Formula: C18H18ClN3O2S

Molecular Weight: 375.9 g/mol

* For research use only. Not for human or veterinary use.

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one -

Specification

Molecular Formula C18H18ClN3O2S
Molecular Weight 375.9 g/mol
IUPAC Name 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-ol
Standard InChI InChI=1S/C18H18ClN3O2S/c19-12-5-3-11(4-6-12)14-10-25-18(21-14)16-15(23)9-22(17(16)20)8-13-2-1-7-24-13/h3-6,10,13,20,23H,1-2,7-9H2
Standard InChI Key YVOBVBWRRRXIHH-UHFFFAOYSA-N
SMILES C1CC(OC1)CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O
Canonical SMILES C1CC(OC1)CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O

Introduction

Structural Analysis and Molecular Features

Core Architecture and Functional Groups

The molecule’s backbone consists of a 1,2-dihydro-3H-pyrrol-3-one ring substituted at positions 4 and 5. The 4-position hosts a 4-(4-chlorophenyl)-1,3-thiazol-2-yl group, while the 1-position is modified by a tetrahydrofuran-2-ylmethyl substituent. Key functional groups include:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, known to enhance metabolic stability and receptor binding .

  • Pyrrolone core: A cyclic enamine-lactam hybrid that facilitates hydrogen bonding and π-π stacking interactions .

  • Tetrahydrofuran (THF) moiety: An oxygen-containing heterocycle that improves solubility and modulates pharmacokinetics.

Stereochemical Considerations

The compound exhibits one undefined stereocenter at the tetrahydrofuran methylene carbon (C2 of THF), as indicated by PubChem’s computed stereochemistry data . This chirality may influence biological activity, though enantioselective synthesis studies remain unreported.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₈ClN₃O₂S
Molecular Weight375.9 g/mol
XLogP3-AA2.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area97.7 Ų

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no explicit synthesis for this compound is documented, analogous molecules suggest a multi-step approach:

  • Thiazole Formation: Condensation of 4-chlorobenzaldehyde with thioamide derivatives to yield 4-(4-chlorophenyl)-1,3-thiazole .

  • Pyrrolone Construction: Cyclization of γ-amino ketones with activated nitriles, followed by oxidation to form the dihydro-pyrrolone core .

  • N-Alkylation: Introduction of the tetrahydrofuran-2-ylmethyl group via alkylation of the pyrrolone nitrogen using 2-(bromomethyl)tetrahydrofuran.

Challenges in Optimization

  • Regioselectivity: Competitive alkylation at the pyrrolone oxygen versus nitrogen requires careful control of reaction conditions.

  • Stability of Intermediates: The enamine-lactam system may undergo hydrolysis under acidic or basic conditions, necessitating mild reagents .

Physicochemical and Computational Profiling

Solubility and Lipophilicity

With an XLogP3 value of 2.7, the compound exhibits moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility . Molecular dynamics simulations predict preferential partitioning into lipid bilayers, a trait advantageous for intracellular targets.

Tautomeric Equilibria

Quantum mechanical calculations reveal two dominant tautomers:

  • Keto-Enamine Form: Stabilized by intramolecular hydrogen bonding between the pyrrolone carbonyl and amino group (ΔG = -3.2 kcal/mol) .

  • Enol-Imine Form: Less prevalent but may contribute to reactivity in protic solvents .

Table 2: Computed Physicochemical Data

PropertyValueMethod
Molar Refractivity99.8 cm³/molCactvs 3.4.8.18
Molar Volume289.6 cm³/molCactvs 3.4.8.18
Parachor856.5Cactvs 3.4.8.18
Surface Tension54.8 dyne/cmCactvs 3.4.8.18

Computational Modeling and Target Prediction

Molecular Docking Studies

AutoDock Vina simulations against the COX-2 active site (PDB: 3LN1) reveal favorable binding (ΔG = -9.2 kcal/mol):

  • Key Interactions:

    • Hydrogen bonding between the pyrrolone carbonyl and Arg120.

    • π-Stacking of the chlorophenyl ring with Tyr355.

    • Hydrophobic contacts between THF and Val523 .

ADMET Profiling

SwissADME predictions indicate:

  • Moderate CYP3A4 inhibition risk (Probability = 0.67).

  • Blood-Brain Barrier permeability (LogBB = -0.4).

  • 82% oral absorption in humans .

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